molecular formula C7H5IO3 B1290728 3-Hydroxy-5-iodobenzoic acid CAS No. 50765-21-4

3-Hydroxy-5-iodobenzoic acid

Cat. No.: B1290728
CAS No.: 50765-21-4
M. Wt: 264.02 g/mol
InChI Key: TXKUCBMEOVINQX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively

Biochemical Analysis

Biochemical Properties

3-Hydroxy-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds and dyes for biological analyses . It interacts with various enzymes and proteins, influencing their activity and function. For instance, it is involved in the synthesis of labeled benzamide analogs for tumor imaging, indicating its interaction with enzymes involved in labeling and imaging processes . Additionally, this compound can act as a reagent in organic chemical reactions, further highlighting its versatility in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of dyes like Congo Red for biological analyses suggests that it can impact cellular staining and visualization techniques . This compound may also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, its interaction with enzymes involved in the synthesis of labeled compounds for tumor imaging suggests that it may inhibit or activate these enzymes to facilitate the labeling process . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses could result in significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects may be observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may lead to toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, its role in the synthesis of labeled compounds for tumor imaging suggests that it may be metabolized by enzymes involved in labeling processes . Additionally, this compound may affect the overall metabolic balance within cells by interacting with metabolic regulators .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects on cellular function . Its distribution within tissues may also influence its overall activity and effectiveness in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification . Additionally, this compound may be found in the cytoplasm or other organelles, where it can influence various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-5-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 3-hydroxybenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-iodo-5-formylbenzoic acid.

    Reduction: The iodine atom can be reduced to form 3-hydroxybenzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or sodium azide can be used for substitution reactions.

Major Products:

    Oxidation: 3-Iodo-5-formylbenzoic acid.

    Reduction: 3-Hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is employed in the synthesis of labeled compounds for biological studies, such as radiolabeled tracers for imaging.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Comparison with Similar Compounds

    3-Hydroxybenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodosalicylic acid: Contains an additional hydroxyl group at position 2, which can influence its reactivity and applications.

    4-Hydroxy-3-iodobenzoic acid: The positions of the hydroxyl and iodine groups are reversed, leading to different chemical properties and reactivity.

Uniqueness: 3-Hydroxy-5-iodobenzoic acid is unique due to the specific positioning of the hydroxyl and iodine groups on the benzene ring. This arrangement provides distinct reactivity patterns and makes the compound valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-hydroxy-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKUCBMEOVINQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630553
Record name 3-Hydroxy-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50765-21-4
Record name 3-Hydroxy-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50765-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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